molecular formula C16H21NO3 B4021520 N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B4021520
M. Wt: 275.34 g/mol
InChI Key: ABDJJTVTPKPHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound with a complex structure that includes a cycloheptyl group attached to a 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting with the formation of the benzodioxine core. One common approach is to start with a suitable benzene derivative, which undergoes a series of reactions including nitration, reduction, and cyclization to form the benzodioxine ring. The cycloheptyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would be optimized to minimize waste and maximize yield, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the benzodioxine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study its interactions with biological macromolecules, such as enzymes and receptors. It can serve as a tool to understand biological processes and pathways.

Medicine: In the medical field, derivatives of this compound could be explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases.

Industry: In industry, this compound and its derivatives can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

  • (3R)-N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Uniqueness: N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific structural features, such as the position of the carboxamide group and the cycloheptyl substituent

Properties

IUPAC Name

N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-16(17-12-7-3-1-2-4-8-12)15-11-19-13-9-5-6-10-14(13)20-15/h5-6,9-10,12,15H,1-4,7-8,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDJJTVTPKPHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.